molecular formula C24H18F3N3O4S B4322931 N-{4-[5-phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

N-{4-[5-phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B4322931
M. Wt: 501.5 g/mol
InChI Key: VQOAEQJJNFZNEQ-UHFFFAOYSA-N
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Description

N-{4-[5-phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is an intriguing compound featuring complex aromatic structures, multiple functional groups, and potential for various applications. Its structure includes a trifluoromethylated pyrazole, a sulfonamide group, and a benzodioxine ring, all contributing to its unique properties.

Properties

IUPAC Name

N-[4-[5-phenyl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F3N3O4S/c25-24(26,27)23-15-20(16-4-2-1-3-5-16)30(28-23)18-8-6-17(7-9-18)29-35(31,32)19-10-11-21-22(14-19)34-13-12-33-21/h1-11,14-15,29H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQOAEQJJNFZNEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)N4C(=CC(=N4)C(F)(F)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic synthesis. A common approach might start with the formation of the pyrazole ring, followed by the introduction of the phenyl and trifluoromethyl groups under specific conditions such as acid or base catalysis. The final steps would involve the assembly of the benzodioxine and the sulfonamide groups through coupling reactions and sulfonation processes. Precise control of temperature, solvent, and catalysts is crucial at each step to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production would likely employ more efficient and scalable methods, such as continuous flow reactors. These enable better control over reaction conditions and product consistency. Additionally, the use of green chemistry principles to minimize waste and environmental impact would be emphasized.

Chemical Reactions Analysis

Types of Reactions

N-{4-[5-phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo a variety of chemical reactions:

  • Oxidation: : Potential oxidation at the pyrazole ring or the benzodioxine group.

  • Reduction: : Possible reduction of the sulfonamide group.

  • Substitution: : Electrophilic or nucleophilic substitution, particularly at the aromatic rings.

Common Reagents and Conditions

  • Oxidation: : Use of oxidizing agents like potassium permanganate under acidic conditions.

  • Reduction: : Employing reducing agents such as lithium aluminum hydride.

  • Substitution: : Conditions could vary, but often involve polar solvents and either acidic or basic environments to facilitate the reactions.

Major Products Formed

Depending on the reaction conditions, major products might include various derivatives where functional groups are modified or replaced, leading to new compounds with potentially enhanced or different properties.

Scientific Research Applications

Chemistry

The compound can serve as a building block in organic synthesis for creating more complex molecules, including pharmaceuticals, agrochemicals, and functional materials.

Biology and Medicine

In biology and medicine, it may be explored for its potential as a drug candidate, given its structural complexity and ability to interact with biological targets. Research could focus on its efficacy and safety as an inhibitor or modulator of specific enzymes or receptors.

Industry

In the industrial sector, it might find uses in the development of advanced materials, such as polymers with unique mechanical or thermal properties, or as a specialized reagent in chemical manufacturing processes.

Mechanism of Action

The exact mechanism of action would depend on its application. In a pharmacological context, the compound might interact with enzymes or receptors through its sulfonamide and trifluoromethyl groups, potentially inhibiting or modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and electronic effects provided by the functional groups.

Comparison with Similar Compounds

When compared to other compounds with similar structures, such as sulfonamides with trifluoromethyl groups or benzodioxines, N-{4-[5-phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide stands out due to its combined structural features. This combination could lead to unique biological activity or material properties not seen in its individual components or other analogs.

List of Similar Compounds

  • Benzodioxine Derivatives: : Compounds like 2,3-dihydro-1,4-benzodioxine with different substituents.

  • Trifluoromethylated Pyrazoles: : Such as 5-phenyl-3-(trifluoromethyl)-1H-pyrazole derivatives.

  • Sulfonamide Compounds: : Including various N-aryl sulfonamides with different functional groups.

There you have it, a deep dive into this fascinating compound! Anything specific you’d like to explore next?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[5-phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-{4-[5-phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

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